molecular formula C22H23N3O B14191499 [4-(1-Phenylethyl)piperazin-1-yl](quinolin-2-yl)methanone CAS No. 918480-55-4

[4-(1-Phenylethyl)piperazin-1-yl](quinolin-2-yl)methanone

Cat. No.: B14191499
CAS No.: 918480-55-4
M. Wt: 345.4 g/mol
InChI Key: ZHRDCWFMTHNBAC-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)piperazin-1-ylmethanone is a chemical compound that features a piperazine ring substituted with a phenylethyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using phenylethyl halides.

    Attachment of Quinoline Moiety: The quinoline moiety can be attached through a condensation reaction with quinoline carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The phenylethyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of various enzymes and receptors.

Medicine

In medicinal chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the quinoline moiety may participate in binding to nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds like 1-phenylpiperazine and 1-benzylpiperazine share the piperazine core but differ in their substituents.

    Quinoline Derivatives: Compounds such as quinoline-2-carboxylic acid and 4-hydroxyquinoline share the quinoline moiety but have different functional groups.

Uniqueness

The uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone lies in its combined structure, which incorporates both a substituted piperazine ring and a quinoline moiety. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other compounds with only one of these features.

Properties

CAS No.

918480-55-4

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

[4-(1-phenylethyl)piperazin-1-yl]-quinolin-2-ylmethanone

InChI

InChI=1S/C22H23N3O/c1-17(18-7-3-2-4-8-18)24-13-15-25(16-14-24)22(26)21-12-11-19-9-5-6-10-20(19)23-21/h2-12,17H,13-16H2,1H3

InChI Key

ZHRDCWFMTHNBAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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